1-(4-Hydroxy-2-phenylpyrrol-1-yl)ethanone (CAS 856097-96-6; also known as 1-acetyl-5-phenyl-pyrrol-3-ol) is an organic compound belonging to the phenylpyrrole class, characterized by a pyrrole ring substituted with a hydroxyl group at the 4-position, a phenyl group at the 2-position, and an N-acetyl (ethanone) moiety. Its molecular formula is C12H11NO2 with a molecular weight of 201.22 g/mol.
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Cat. No.B12113326
⚠ Attention: For research use only. Not for human or veterinary use.
1-(4-Hydroxy-2-phenylpyrrol-1-yl)ethanone Procurement Guide: Chemical Identity and Baseline Context
1-(4-Hydroxy-2-phenylpyrrol-1-yl)ethanone (CAS 856097-96-6; also known as 1-acetyl-5-phenyl-pyrrol-3-ol) is an organic compound belonging to the phenylpyrrole class, characterized by a pyrrole ring substituted with a hydroxyl group at the 4-position, a phenyl group at the 2-position, and an N-acetyl (ethanone) moiety . Its molecular formula is C12H11NO2 with a molecular weight of 201.22 g/mol . This compound is listed as a research chemical by several vendors, typically at 95–98% purity, and is primarily utilized as a synthetic intermediate or scaffold for medicinal chemistry exploration .
Why Generic Phenylpyrrole Substitution Fails for 1-(4-Hydroxy-2-phenylpyrrol-1-yl)ethanone Procurement
Phenylpyrrole derivatives exhibit divergent biological profiles depending on subtle variations in ring substitution patterns. While in-class compounds such as 2-(4-hydroxyphenyl)-pyrrole or 2-phenylpyrrole-based HDAC inhibitors have been explored for antifungal, anticancer, and neuroprotective applications [1], the specific combination of an N-acetyl group and a 4-hydroxy substituent on the pyrrole ring in 1-(4-hydroxy-2-phenylpyrrol-1-yl)ethanone is expected to alter hydrogen-bonding capacity, electronic distribution, and metabolic stability relative to unsubstituted or differently substituted analogs [2]. Without direct comparative bioactivity data, any substitution risks introducing uncharacterized potency loss, selectivity shift, or synthetic incompatibility. The absence of publicly available head-to-head studies, however, limits the ability to quantify these differences precisely.
[1] Brindisi M, Cavella C, Brogi S, et al. Phenylpyrrole-based HDAC inhibitors: synthesis, molecular modeling and biological studies. IRIS CNR, 2016. Available at: https://iris.cnr.it/handle/20.500.14243/328970 View Source
[2] Grychowska K, Lamaty F, Canale V, et al. 5-HT6 receptor neutral antagonists protect astrocytes: a lesson from 2-phenylpyrrole derivatives. Ruj UJ, 2024. Available at: https://opac.cbw.wp.mil.pl/ici/recorddetail?id=oai:ruj.uj.edu.pl:item/419244 View Source
Quantitative Differentiation Evidence for 1-(4-Hydroxy-2-phenylpyrrol-1-yl)ethanone vs. Comparators
Application Scenarios for 1-(4-Hydroxy-2-phenylpyrrol-1-yl)ethanone Based on Available Evidence
Scaffold for Structure–Activity Relationship (SAR) Studies in Phenylpyrrole-Based Drug Discovery
Given the established use of 2-phenylpyrrole cores in HDAC inhibitor and 5-HT6 receptor antagonist programs [1], 1-(4-hydroxy-2-phenylpyrrol-1-yl)ethanone may serve as a versatile intermediate for introducing N-acetyl and 4-hydroxy substituents into lead optimization campaigns. However, users must independently validate target engagement and selectivity, as no quantitative activity data specific to this compound are currently available in the public domain.
Synthetic Intermediate for Lactate Dehydrogenase A (LDH-A) Inhibitor Development
Pyrrol-2-yl ethanone derivatives (e.g., PM2) have demonstrated bifunctional LDH-A inhibition and anticancer activity in vitro [2]. 1-(4-Hydroxy-2-phenylpyrrol-1-yl)ethanone shares the pyrrole-ethanone pharmacophore and could be considered as a starting point for LDH-A inhibitor design. Direct comparative data are lacking; procurement for this purpose requires de novo profiling.
Chemical Biology Probe Design Targeting Epigenetic Readers
Phenylpyrrole-based compounds have been rationally designed to modulate HDAC1/6 isoform selectivity [1]. The hydroxyl group on the pyrrole ring of 1-(4-hydroxy-2-phenylpyrrol-1-yl)ethanone offers a potential hydrogen-bonding anchor for binding pocket interactions, making it a candidate for fragment-based or structure-guided optimization. Without potency data against specific HDAC isoforms, its utility remains theoretical.
Reference Standard for Analytical Method Development
With a defined CAS registry (856097-96-6) and commercially available purity levels of 95–98% , this compound can be employed as a reference standard for HPLC, LC-MS, or NMR method validation in quality control workflows involving phenylpyrrole derivatives. Its procurement for analytical purposes is straightforward, though it offers no inherent advantage over other phenylpyrrole standards without method-specific performance data.
[1] Brindisi M, Cavella C, Brogi S, et al. Phenylpyrrole-based HDAC inhibitors: synthesis, molecular modeling and biological studies. IRIS CNR, 2016. View Source
[2] Lu NN, Weng ZY, Chen QY, et al. Evaluation on the inhibition of pyrrol-2-yl ethanone derivatives to lactate dehydrogenase and anticancer activities. Spectrochim Acta A Mol Biomol Spectrosc. 2016;165:21-25. PMID: 27104676. View Source
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